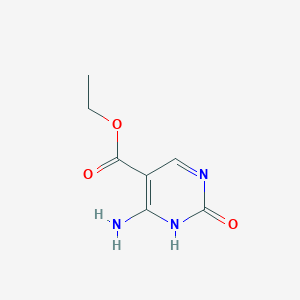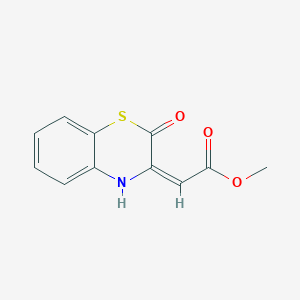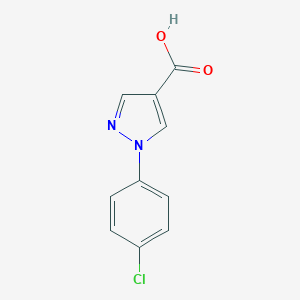
Ácido 1-(4-clorofenil)pirazolo-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)pyrazole-4-carboxylic Acid, also known as 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid, is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antileishmaniales y Antimaláricas
Ácido 1-(4-clorofenil)pirazolo-4-carboxílico: y sus derivados han demostrado potentes efectos antileishmaniales y antimaláricos. Los investigadores han sintetizado compuestos que llevan pirazol y han evaluado su eficacia contra parásitos de Leishmania y especies de Plasmodium. Estos compuestos exhiben una actividad prometedora, lo que los convierte en posibles candidatos para el desarrollo de fármacos en la lucha contra estas enfermedades .
Propiedades Anticancerígenas
Estudios recientes han destacado el potencial anticancerígeno de los derivados del pirazol. El compuesto 21, que contiene la parte de ácido pirazolo-4-carboxílico, mostró una eficacia significativa contra líneas celulares cancerosas como HCT116 y MCF-7. Además, inhibió la quinasa Aurora-A, un regulador crítico de la división celular. Estos hallazgos sugieren que los compuestos basados en el pirazol podrían desempeñar un papel en la terapia contra el cáncer .
Desarrollo de Herbicidas
El ácido 1-(4-clorofenil)pirazolo-4-carboxílico tiene aplicaciones en la investigación de herbicidas. Sirve como precursor para la síntesis de derivados que se utilizan en el control de malezas. Al modificar la estructura del pirazol, los científicos pueden diseñar herbicidas con una selectividad y eficacia mejoradas .
Estudios de Simulación Molecular
Los investigadores han empleado simulaciones moleculares para explorar las interacciones de unión de este compuesto. Por ejemplo, un estudio investigó su actividad antipromastigote al analizar su patrón de unión en el sitio activo de LmPTR1 (una enzima de Leishmania). La energía de unión favorable del compuesto sugiere su potencial como agente antileishmanial .
Agroquímicos y Protección de Cultivos
Los derivados del pirazol encuentran aplicaciones en los agroquímicos. Al incorporar el andamiaje de ácido pirazolo-4-carboxílico, los químicos pueden diseñar nuevos pesticidas, fungicidas e insecticidas. Estos compuestos contribuyen a la protección de los cultivos y a la agricultura sostenible .
Química de Coordinación
El grupo ácido carboxílico en el ácido 1-(4-clorofenil)pirazolo-4-carboxílico le permite formar complejos de coordinación con iones metálicos. Estos complejos tienen diversas aplicaciones, incluida la catálisis, la luminiscencia y la ciencia de los materiales. Los investigadores exploran sus propiedades y usos potenciales en varios campos .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities , it can be inferred that it may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid may have similar effects.
Análisis Bioquímico
Biochemical Properties
It is known that pyrazoles, the class of compounds to which it belongs, have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Cellular Effects
It is known that pyrazoles and their derivatives have confirmed biological as well as pharmacological activities .
Molecular Mechanism
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a refrigerator .
Dosage Effects in Animal Models
It is known that pyrazoles and their derivatives have confirmed biological as well as pharmacological activities .
Metabolic Pathways
It is known that pyrazoles are used as starting materials for the preparation of more complex heterocyclic systems .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSAOBJMSYDULI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239692 |
Source


|
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-80-9 |
Source


|
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
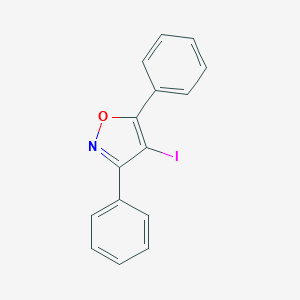

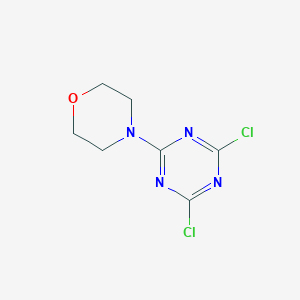

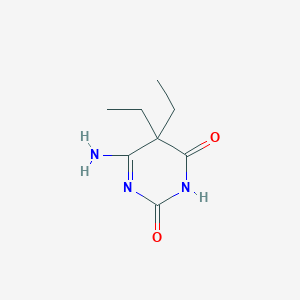
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
